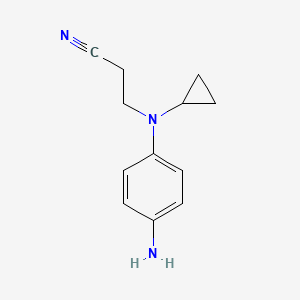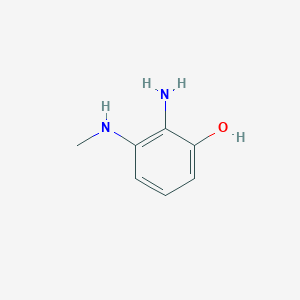![molecular formula C14H12ClNO3S B13884538 Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B13884538.png)
Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4-methylbenzoate is an organic compound that features a complex structure with both aromatic and heterocyclic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4-methylbenzoate typically involves multiple steps. One common approach starts with the preparation of 5-chlorothiophene-2-carboxylic acid, which is then converted to its corresponding acid chloride. This intermediate is then reacted with 2-amino-4-methylbenzoic acid to form the desired amide linkage. The final step involves esterification to yield the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Key reagents such as thionyl chloride for the formation of acid chlorides and methanol for esterification are commonly employed .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mecanismo De Acción
The mechanism of action of methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-chlorothiophene-2-carboxylate
- Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]benzoate
- Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-3-methylbenzoate
Uniqueness
Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4-methylbenzoate is unique due to its specific substitution pattern on the benzene ring and the presence of both methyl and chlorothiophene groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C14H12ClNO3S |
|---|---|
Peso molecular |
309.8 g/mol |
Nombre IUPAC |
methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4-methylbenzoate |
InChI |
InChI=1S/C14H12ClNO3S/c1-8-3-4-9(14(18)19-2)10(7-8)16-13(17)11-5-6-12(15)20-11/h3-7H,1-2H3,(H,16,17) |
Clave InChI |
DMYYHTRBAWDVJS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=C(S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[3-(Benzyloxy)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B13884488.png)
![N-phenyl-N-(4-triphenylsilylphenyl)-4-[4-(N-(4-triphenylsilylphenyl)anilino)phenyl]aniline](/img/structure/B13884502.png)
![ethyl (1R,2R,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13884504.png)



![8-(2-Propan-2-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13884528.png)

![1-[2-(bromomethyl)-4-chlorophenyl]-1H-1,2,4-Triazole](/img/structure/B13884534.png)
